molecular formula C11H17P B14336375 2-tert-Butyl-4,5-dimethylphosphinine CAS No. 109827-20-5

2-tert-Butyl-4,5-dimethylphosphinine

Cat. No.: B14336375
CAS No.: 109827-20-5
M. Wt: 180.23 g/mol
InChI Key: UDDOLMSBQKYKKM-UHFFFAOYSA-N
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Description

2-tert-Butyl-4,5-dimethylphosphinine is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to a tert-butyl group and two methyl groups. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-4,5-dimethylphosphinine typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For example, the reaction of tert-butylmagnesium chloride with dimethylchlorophosphine under controlled conditions can yield this compound .

Industrial Production Methods

Industrial production of tertiary phosphines, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-4,5-dimethylphosphinine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.

    Coordination: The compound can coordinate with transition metals to form complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides and aryl halides are commonly used.

    Coordination: Transition metals like palladium and platinum are often employed in coordination reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Alkyl or aryl phosphines.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

2-tert-Butyl-4,5-dimethylphosphinine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-Butyl-4,5-dimethylphosphinine involves its ability to act as a ligand, coordinating with metal centers to form complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the metal center used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-Butyl-4,5-dimethylphosphinine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly effective in certain catalytic applications where other phosphines may not perform as well.

Properties

CAS No.

109827-20-5

Molecular Formula

C11H17P

Molecular Weight

180.23 g/mol

IUPAC Name

2-tert-butyl-4,5-dimethylphosphinine

InChI

InChI=1S/C11H17P/c1-8-6-10(11(3,4)5)12-7-9(8)2/h6-7H,1-5H3

InChI Key

UDDOLMSBQKYKKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=PC=C1C)C(C)(C)C

Origin of Product

United States

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